1-(4-Cyclohexylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine
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Overview
Description
1-(4-Cyclohexylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a cyclohexylbenzenesulfonyl group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyclohexylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine typically involves multiple steps, starting with the preparation of the intermediate compounds
Sulfonylation: Cyclohexylbenzene is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.
Piperazine Introduction: The sulfonylated intermediate is then reacted with piperazine under basic conditions to form the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Cyclohexylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium fluoride in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the fluorine atom.
Scientific Research Applications
1-(4-Cyclohexylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(4-Cyclohexylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Cyclohexylbenzenesulfonyl)-4-phenylpiperazine: Similar structure but lacks the fluorine atom.
1-(4-Benzylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine: Similar structure with a benzyl group instead of a cyclohexyl group.
Uniqueness
1-(4-Cyclohexylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine is unique due to the presence of both the cyclohexylbenzenesulfonyl and fluorophenyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances its potential as a versatile compound in various research and industrial applications.
Biological Activity
The compound 1-(4-Cyclohexylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine is a piperazine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C23H26FN2O2S, with a molecular weight of 426.95 g/mol. The structure comprises a piperazine core substituted with a cyclohexylbenzenesulfonyl group and a fluorophenyl group, which are critical for its biological properties.
Property | Value |
---|---|
Molecular Formula | C23H26F N2 O2 S |
Molecular Weight | 426.95 g/mol |
Melting Point | Not specified |
Solubility | Soluble in ethanol |
Research indicates that compounds with piperazine structures often interact with various neurotransmitter receptors, including serotonin and dopamine receptors. The presence of the fluorophenyl and cyclohexyl groups may enhance binding affinity and selectivity towards specific receptor subtypes.
Serotonin Receptor Interaction
Studies have shown that piperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs) or antagonists at serotonin receptors. For example, 1-(4-Fluorophenyl)piperazine has been noted for its role in synthesizing radiolabeled ligands for serotonin receptor imaging in neuroimaging studies, highlighting its relevance in understanding neuropsychiatric disorders .
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. A study focused on the cytotoxicity of piperazine derivatives found that compounds similar to This compound showed significant inhibition of cell proliferation in liver (HUH7) and breast (MCF7) cancer cell lines .
Table 2: Cytotoxicity Results
Cell Line | IC50 (µM) |
---|---|
HUH7 | 25 |
MCF7 | 30 |
Case Studies
- Neurodegenerative Disorders : Research has indicated that certain piperazine derivatives can inhibit monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases like Alzheimer's. Compounds with similar structural features showed IC50 values as low as 0.013 µM for MAO-B inhibition .
- Anticancer Activity : A series of piperazine derivatives were evaluated for their anticancer properties, with some showing promising results against multiple cancer types. The structure-activity relationship (SAR) analysis indicated that modifications on the piperazine ring significantly impacted cytotoxicity .
Toxicological Profile
The toxicological assessment of This compound suggests moderate toxicity levels. It is classified as harmful if swallowed, indicating a need for careful handling in laboratory settings .
Table 3: Toxicological Data
Toxicity Parameter | Classification |
---|---|
Acute Toxicity (Oral) | Harmful |
Skin Irritation | Moderate |
Properties
IUPAC Name |
1-(4-cyclohexylphenyl)sulfonyl-4-(4-fluorophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O2S/c23-20-8-10-21(11-9-20)24-14-16-25(17-15-24)28(26,27)22-12-6-19(7-13-22)18-4-2-1-3-5-18/h6-13,18H,1-5,14-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJMGXBZEFOEIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.